molecular formula C15H13F2NO4S B15224545 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid

5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid

Cat. No.: B15224545
M. Wt: 341.3 g/mol
InChI Key: LQTUVTQQZGKYAV-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid is a thiophene-based small molecule characterized by:

  • Core structure: A thiophene ring substituted at position 2 with a carboxylic acid group, at position 3 with an isopropoxycarbonyl-protected amino group, and at position 5 with a 2,4-difluorophenyl moiety.
  • Functional groups: The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the isopropoxycarbonyl group modulates solubility and bioavailability. The carboxylic acid at position 2 facilitates hydrogen bonding and ionic interactions, making it a candidate for enzyme inhibition or receptor binding .

This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorinated aromatic systems and hydrogen-bonding motifs are critical .

Properties

Molecular Formula

C15H13F2NO4S

Molecular Weight

341.3 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-3-(propan-2-yloxycarbonylamino)thiophene-2-carboxylic acid

InChI

InChI=1S/C15H13F2NO4S/c1-7(2)22-15(21)18-11-6-12(23-13(11)14(19)20)9-4-3-8(16)5-10(9)17/h3-7H,1-2H3,(H,18,21)(H,19,20)

InChI Key

LQTUVTQQZGKYAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(SC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction followed by a coupling reaction with a difluorobenzene derivative.

    Attachment of the Isopropoxycarbonylamino Group: This step involves the reaction of the thiophene derivative with isopropyl chloroformate and an amine to form the isopropoxycarbonylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: The compound can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the isopropoxycarbonylamino group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differences are summarized below:

Compound Name Substituents at Position 3 Substituents at Position 5 Key Properties/Applications Reference
Target compound Isopropoxycarbonylamino 2,4-Difluorophenyl Enhanced metabolic stability; enzyme inhibition
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid Tosylamino (sulfonamide) 4-Fluorophenyl COX-2 inhibition; lower lipophilicity
5-(4-Chlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]thiophene-2-carboxylic acid Phenacylamino (ketone-linked alkyl chain) 4-Chlorophenyl Anticancer activity via kinase inhibition
5-(3,5-Difluorophenyl)-2-methoxypyrimidine Methoxy (pyrimidine core) 3,5-Difluorophenyl Antifungal activity; distinct heterocycle

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound provides higher metabolic stability and stronger σ-hole interactions compared to chlorophenyl analogs (e.g., compound 14 in ). Chlorine increases molecular weight and polarizability but may reduce bioavailability .
  • Amino Protectors: The isopropoxycarbonyl group offers moderate steric hindrance and improved solubility compared to bulkier sulfonamide (e.g., tosylamino in ) or phenacylamino groups (). Tosylamino derivatives exhibit stronger hydrogen-bond acceptor capacity but lower cell permeability .

Biological Activity

5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid is a synthetic compound notable for its complex structure and potential biological activity. Its molecular formula is C15H13F2NO4S, with a molecular weight of 341.3 g/mol. This compound features a thiophene ring substituted with a difluorophenyl group and an isopropoxycarbonylamino group, which may enhance its interactions with biological targets.

Structure and Properties

The unique structural components of this compound contribute to its biological activity:

Property Details
Molecular FormulaC15H13F2NO4S
Molecular Weight341.3 g/mol
IUPAC Name5-(2,4-difluorophenyl)-3-(propan-2-yloxycarbonylamino)thiophene-2-carboxylic acid
InChI KeyLQTUVTQQZGKYAV-UHFFFAOYSA-N
Canonical SMILESCC(C)OC(=O)NC1=C(SC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The difluorophenyl moiety enhances binding affinity through hydrophobic interactions, while the isopropoxycarbonylamino group can form hydrogen bonds, modulating the activity of these targets and leading to desired biological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Evaluation: A study on similar thiophene derivatives demonstrated effective antimicrobial activity against a range of bacterial strains. The presence of electron-withdrawing groups such as fluorine was noted to enhance activity.
  • Analgesic Studies: Research on related compounds indicated significant analgesic properties when tested on animal models. The mechanism was linked to modulation of pain pathways through receptor interaction .
  • Enzyme Interaction Studies: Investigations into enzyme inhibition revealed that thiophene derivatives could effectively inhibit certain metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2,4-difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid, and how can reaction yields be improved?

  • Methodology : Begin with a thiophene-2-carboxylic acid scaffold (C₅H₄O₂S backbone) and introduce substituents via sequential reactions. For the 2,4-difluorophenyl group, employ Suzuki-Miyaura coupling using a palladium catalyst under inert conditions (e.g., N₂ atmosphere). The isopropoxycarbonylamino group can be introduced via carbamate formation using isopropyl chloroformate in the presence of a base like triethylamine. Optimize yields by varying reaction temperatures (e.g., 60–80°C for coupling) and solvent systems (e.g., DMF or THF). Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. For structural verification, employ ¹H/¹³C NMR to resolve aromatic protons (e.g., difluorophenyl signals at δ 6.8–7.5 ppm) and carbamate carbonyls (~δ 155 ppm). Purity can be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. What are the recommended solvent systems and storage conditions to ensure the compound's stability?

  • Methodology : The compound is likely stable in aprotic solvents like DMSO or DMF but may hydrolyze in aqueous acidic/basic conditions. Store lyophilized solids at –20°C under inert gas (argon) to prevent oxidation. For short-term use, dissolve in anhydrous DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,4-difluorophenyl and isopropoxycarbonylamino groups in biological activity?

  • Methodology : Synthesize analogs with substituent variations:

  • Replace 2,4-difluorophenyl with mono- or trifluorinated phenyl groups.
  • Modify the carbamate moiety (e.g., ethyl or tert-butyl esters).
    Test analogs in target-specific assays (e.g., enzyme inhibition or cell viability). Compare IC₅₀ values to identify critical functional groups. For example, demonstrates that fluorinated aryl groups enhance lipophilicity and target binding, while carbamates improve metabolic stability .

Q. What in silico modeling strategies are suitable for predicting the compound's interaction with potential biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystallographic structures of target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carbamate carbonyl and active-site residues. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess binding stability over time. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this thiophene derivative?

  • Methodology : Investigate pharmacokinetic factors:

  • Measure plasma stability and metabolic clearance using liver microsomes.
  • Assess bioavailability via oral/intravenous administration in animal models.
    If in vitro activity (e.g., nM IC₅₀) does not translate in vivo, consider prodrug strategies (e.g., esterification of the carboxylic acid to enhance permeability). Cross-reference with structurally similar compounds in and , where solubility or protein binding differences explain discrepancies .

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